2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Overview
Description
The compound is a benzoic acid derivative with a furan ring and an ethylcarbamothioylhydrazinylidene group. Benzoic acid derivatives are commonly used in the production of phenol and its derivatives. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzene ring (from the benzoic acid), a furan ring, and an ethylcarbamothioylhydrazinylidene group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The furan ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, due to the presence of the carboxylic acid group, it would likely show acidic properties .Scientific Research Applications
Synthesis Techniques and Applications
The synthesis of benzoic acid derivatives from furan, as part of a broader study into biomass-derived chemicals, showcases a method that could be relevant for compounds like 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid. Mahmoud et al. (2015) detailed a two-step reaction involving Diels–Alder and dehydration reactions of furan and acrylic acid, achieving high yields and minimizing side reactions, which is crucial for the efficient production of complex organic compounds (Mahmoud et al., 2015).
Catalytic Synthesis
Rossi et al. (2000) discussed the palladium-catalyzed synthesis of stereodefined furan-2(5H)-ones, which is part of the broader category of reactions that could potentially be applied for the synthesis of compounds like 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid. This research indicates the importance of catalysis in achieving specific molecular configurations, critical for the compound's potential applications (Rossi et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives with furan-2-yl groups, demonstrating significant antinociceptive and anti-inflammatory activities. While not directly related, this study highlights the bioactive potential of furan derivatives, suggesting areas where compounds like 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid might find application, especially in the development of new pharmaceuticals (Selvam et al., 2012).
Environmental Chemistry
Research into the atmospheric degradation of alkylfurans with chlorine atoms by Villanueva et al. (2009) offers insight into the environmental impact and behavior of furan derivatives. Understanding these reactions is crucial for assessing the environmental safety and degradation pathways of complex organic compounds, including 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid (Villanueva et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACBFAEZIPDRT-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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